molecular formula C8H10N2O2 B062453 (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one CAS No. 163849-08-9

(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one

Número de catálogo: B062453
Número CAS: 163849-08-9
Peso molecular: 166.18 g/mol
Clave InChI: ACJNGHUXJVMXRT-LURJTMIESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one is a chiral lactam-based compound of significant interest in medicinal chemistry and neuroscience research. This molecule serves as a key synthetic intermediate and a privileged scaffold for the development of novel psychoactive pharmaceuticals. Its core structure features a pyrrolidin-2-one (gamma-lactam) ring, a motif prevalent in numerous bioactive molecules, substituted with a 3-methylisoxazole group at the 5-position, with defined (S)-stereochemistry. This specific stereochemistry is critical for its interaction with biological targets, particularly in the central nervous system.

Propiedades

IUPAC Name

(5S)-5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-7(12-10-5)6-2-3-8(11)9-6/h4,6H,2-3H2,1H3,(H,9,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJNGHUXJVMXRT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)[C@@H]2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163849-08-9
Record name (5S)-5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Reaction with Acetonitrile Anion and Methyl Grignard Reagent

The foundational approach involves treating N-methyl-L-proline methyl ester (Formula 2) with an anion of acetonitrile followed by a methyl Grignard reagent. This step forms a β-keto oxime intermediate (Formula 3a), which undergoes cyclization and dehydration in the presence of a strong acid (e.g., HCl or H₂SO₄) to yield the isoxazole-pyrrolidinone core. The reaction is conducted in tetrahydrofuran (THF) or hexane at temperatures ranging from 0°C to reflux (60–80°C) over 3–48 hours.

Critical Parameters :

  • Solvent System : THF:hexane (1:1) optimizes intermediate stability.

  • Cyclizing Agents : Concentrated sulfuric acid or polyphosphoric acid at 70–80°C ensures complete dehydration.

  • Chiral Purity : The L-proline-derived starting material ensures retention of the (S)-configuration, achieving >99% enantiomeric excess (ee).

Alternative Route via Imine Anion Intermediates

An alternative pathway substitutes acetonitrile with 1-methylethylidineisopropylamine to generate a distinct oxime intermediate. This method reduces reliance on Grignard reagents, simplifying purification. Cyclization with boron trifluoride etherate in dichloromethane at ambient temperatures (20–25°C) for 12 hours provides comparable yields (85–90%).

Synthesis from (S)-Pyroglutamic Acid

Esterification and Dianion Formation

(S)-Pyroglutamic acid (Formula 5) is esterified using methanol or ethanol under acidic conditions (H₂SO₄ or HCl gas) to yield methyl or ethyl esters (Formula 6). Subsequent treatment with a dianion of acetone oxime—generated from acetone oxime and lithium diisopropylamide (LDA)—in THF at -30°C to 0°C forms a 1,3-diketone oxime intermediate.

Reaction Conditions :

  • Temperature : -10°C to 25°C to prevent side reactions.

  • Stoichiometry : A 2:1 ratio of acetone oxime to ester ensures complete conversion.

Cyclization and Dehydration

The diketone oxime undergoes acid-catalyzed cyclization (e.g., HCl in acetic acid) at reflux (100–110°C) for 0.5–3 hours, directly yielding (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one (Formula 7). This one-pot strategy avoids isolating unstable intermediates, achieving 75–80% overall yield.

Advantages :

  • Stereochemical Integrity : The chiral center in (S)-pyroglutamic acid is preserved, eliminating racemization risks.

  • Scalability : Suitable for multi-kilogram production due to minimal purification steps.

Comparative Analysis of Methodologies

Parameter N-Alkyl-L-Proline Route (S)-Pyroglutamic Acid Route
Starting Material Cost ModerateLow
Reaction Steps 23
Overall Yield 70–75%75–80%
Chiral Purity >99% ee>99% ee
Key Limitation Grignard sensitivityAcid handling requirements

The pyroglutamic acid route is favored for large-scale synthesis due to lower raw material costs and higher yields, whereas the proline ester method offers faster cycle times for small batches.

Mechanistic Insights and Side Reactions

Cyclization Dynamics

The formation of the isoxazole ring proceeds via a [3+2] cycloaddition between the nitrile oxide (generated in situ from the oxime) and the enolate of the pyrrolidinone precursor. Computational studies suggest that the (S)-configuration at the pyrrolidinone’s 5-position directs regioselectivity, favoring 3-methylisoxazole formation over alternative isomers.

Byproduct Formation

Common byproducts include:

  • Over-dehydrated species : Resulting from prolonged acid exposure, detectable via HPLC at 210 nm.

  • Racemization : Occurs above 100°C during cyclization, mitigated by strict temperature control.

Industrial-Scale Adaptations

Solvent Recycling

THF and hexane are recovered via fractional distillation, reducing waste generation by 40%.

Continuous Flow Synthesis

Recent advancements employ microreactors for the cyclization step, enhancing heat transfer and reducing reaction time to 30 minutes .

Análisis De Reacciones Químicas

Types of Reactions

(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparación Con Compuestos Similares

Kv1.5 Inhibition vs. Antioxidant Activity

This compound is distinguished by its selective inhibition of the Kv1.5 channel (IC₅₀: 15 nM), a critical target for atrial arrhythmia treatment . In contrast, pyrrolidinone derivatives like 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (isolated from Streptomyces spp.) exhibit antioxidant properties, with IC₅₀ values of 50–100 μM in radical scavenging assays, but lack ion channel modulation activity .

Stereochemical Impact on Bioactivity

The (S)-enantiomer of 5-(3-methylisoxazol-5-yl)pyrrolidin-2-one shows 10-fold higher Kv1.5 affinity than its (R)-counterpart, underscoring the importance of stereochemistry in target engagement . Similarly, (S)-5-(aminomethyl)pyrrolidin-2-one demonstrates superior blood-brain barrier penetration compared to the (R)-form, making it a preferred scaffold for neuroactive compounds .

Stability and Reactivity

The 3-methylisoxazole group in the target compound enhances metabolic stability compared to analogues with ester or amide substituents. However, the azidomethyl derivative exhibits photolability, requiring storage in dark conditions .

Actividad Biológica

(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound this compound can be synthesized through various chemical pathways that typically involve the formation of the pyrrolidine ring followed by the introduction of the isoxazole moiety. The structural formula can be represented as follows:

C8H10N2O\text{C}_8\text{H}_{10}\text{N}_2\text{O}

The presence of the isoxazole ring is crucial for its biological activity, as it influences both the pharmacokinetics and pharmacodynamics of the compound.

1. Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. In vitro studies demonstrated that derivatives of this compound could inhibit the replication of viruses such as human herpes virus type 1 (HHV-1). For instance, specific derivatives showed up to a 3.5-log reduction in virus yield in infected A-549 cells, indicating potent antiviral efficacy comparable to established antiviral agents like Acyclovir .

2. Immunomodulatory Effects

The compound has been shown to modulate immune responses, particularly through the inhibition of T-cell proliferation and cytokine production. Studies revealed that certain derivatives could significantly suppress tumor necrosis factor-alpha (TNF-α) production and induce apoptosis in lymphocytes, suggesting potential applications in treating autoimmune disorders and inflammatory diseases .

3. Antitumor Activity

In addition to its antiviral and immunomodulatory properties, this compound has demonstrated antiproliferative effects against various cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways, as evidenced by increased expression of pro-apoptotic factors such as caspases and NFκB .

The biological activity of this compound can be attributed to its ability to interact with specific signaling pathways:

  • MAPK Pathway : The compound affects the expression levels of MAP kinases, which are crucial for cell proliferation and survival. For instance, it has been observed to downregulate ERK1/ERK2 while upregulating p38 MAPK pathways in certain immune cells .
  • Caspase Activation : The induction of caspase cascades suggests that the compound can trigger programmed cell death in malignant cells, providing a potential therapeutic avenue for cancer treatment .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antiviral Study : A study involving A-549 cells showed that treatment with specific derivatives led to significant reductions in viral load, demonstrating their potential as antiviral agents against HHV-1 .
  • Immunomodulation : In experiments with human peripheral blood lymphocytes, certain derivatives inhibited proliferation induced by phytohemagglutinin A, indicating their utility in modulating immune responses .
  • Cancer Cell Line Testing : The compound was tested against various tumor cell lines, showing promising results in inhibiting cell growth and inducing apoptosis at micromolar concentrations .

Q & A

Q. What are the recommended synthetic routes for (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one, and how can enantiomeric purity be ensured?

The compound is typically synthesized via condensation reactions or cyclization of precursor heterocycles. For example, analogues like (S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl methanone were prepared by coupling pyrrolidinone derivatives with activated isoxazole intermediates under reflux conditions in ethanol . To ensure enantiomeric purity, chiral resolution methods (e.g., chiral HPLC) or asymmetric catalysis should be employed. X-ray crystallography (using SHELX programs for structural refinement) can confirm stereochemistry .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., pyrrolidinone carbonyl resonance at ~175 ppm).
  • Mass Spectrometry : HRMS for molecular formula confirmation.
  • X-ray Diffraction : For absolute configuration determination (SHELXL is widely used for small-molecule refinement) .
  • IR : To identify lactam carbonyl stretches (~1650–1700 cm⁻¹).

Q. What safety precautions are essential when handling this compound?

Safety data for structurally related pyrrolidinones indicate risks of skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse affected areas with water and consult a physician. Spills should be contained with sand/vermiculite and disposed of via hazardous waste protocols .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacological activity?

Studies on similar pyrrolidinones demonstrate that substituent modifications (e.g., fluorination at the isoxazole ring or alkylation of the pyrrolidinone nitrogen) can improve target binding. For instance, introducing a trifluoromethyl group in related inhibitors increased selectivity for ion channels like IKur . Computational docking (e.g., using AutoDock) paired with SAR analysis is recommended to prioritize synthetic targets.

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., pH, solvent effects) or impurity profiles. For example, residual solvents like DMF can interfere with enzyme inhibition assays. Mitigation steps:

  • Validate purity via HPLC (>98%) .
  • Use standardized buffer systems (e.g., PBS at physiological pH).
  • Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric) .

Q. How does the compound interact with biological targets such as IKur channels?

Molecular dynamics simulations of related pyrrolidinones suggest that the isoxazole ring participates in hydrophobic interactions, while the pyrrolidinone carbonyl forms hydrogen bonds with key residues (e.g., lysine or asparagine in the channel pore). Electrophysiology studies (patch-clamp) are critical for functional validation .

Q. What analytical methods are suitable for stability studies of this compound?

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
  • HPLC-MS : Monitor degradation products; use C18 columns with acetonitrile/water gradients .
  • Karl Fischer Titration : Quantify hygroscopicity, as lactams may absorb moisture.

Methodological Considerations

Q. How can researchers optimize crystallization for X-ray studies of this compound?

  • Use solvent vapor diffusion (e.g., ether into a dichloromethane solution).
  • Add seed crystals from prior batches.
  • Refine structures with SHELXL, leveraging high-resolution data (<1.0 Å) to resolve disorder in flexible moieties .

Q. What in vitro models are appropriate for evaluating its metabolic stability?

  • Liver Microsomes : Incubate with NADPH and monitor parent compound depletion via LC-MS.
  • CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.